Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Overview
Description
Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- is a heterocyclic organic compound with the chemical formula C13H18O. It is a derivative of isobenzofuran, characterized by the presence of four methyl groups attached to the 1 and 3 positions of the dihydroisobenzofuran ring.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities .
Mode of Action
A plausible reaction mechanism for the synthesis of isobenzofuran derivatives involves the attack of oxygen on the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known kornblum–delamare reaction .
Biochemical Pathways
The synthesis of isobenzofuran derivatives involves oxidation reactions in subcritical water, employing molecular oxygen as an oxidant .
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action of Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- can be influenced by environmental factors. For instance, the synthesis of isobenzofuran derivatives involves reactions in subcritical water, a medium that effectively becomes less polar and behaves more like an organic solvent such as methanol or ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- can be achieved through several methods. One common approach involves the reduction of phthalic acid or its esters to form 1,2-bis(hydroxyalkyl)benzenes, which are then cyclized to form the isobenzofuran ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to achieve high yields. The process may include steps such as catalytic hydrogenation, cyclization, and methylation, followed by purification techniques like distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives using oxidizing agents such as molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Dihydroisobenzofuran derivatives.
Substitution: Halogenated or nitro-substituted isobenzofuran derivatives.
Scientific Research Applications
Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Isobenzofuran: A parent compound with similar structural features but lacking the tetramethyl substitution.
Benzofuran: An isomeric compound with a fused benzene and furan ring, differing in reactivity and applications.
Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups, exhibiting varied biological activities.
Uniqueness: Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVGIRMJVHKHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476785 | |
Record name | Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113710-83-1 | |
Record name | Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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